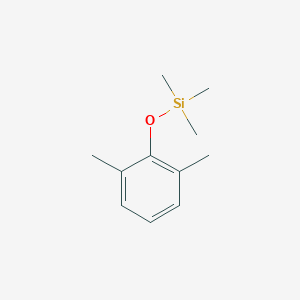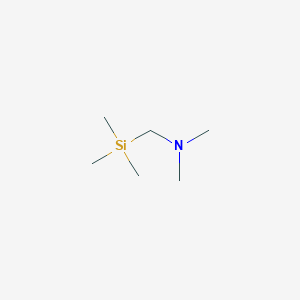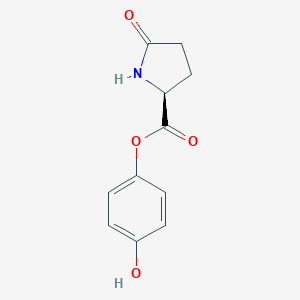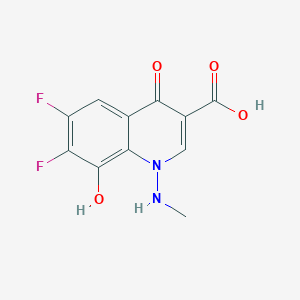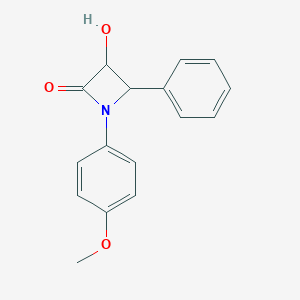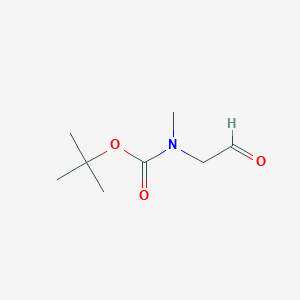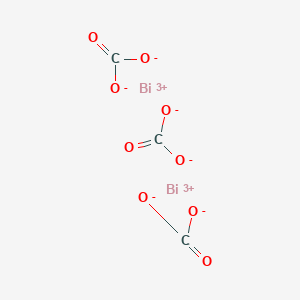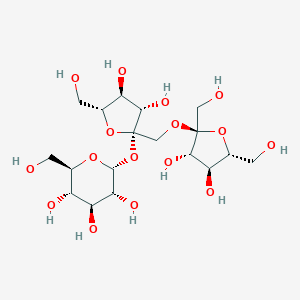
1-Kestose
Vue d'ensemble
Description
1-Kestose is a trisaccharide belonging to the group of fructooligosaccharides. It is composed of one glucose molecule and two fructose molecules linked by glycosidic bonds. This compound is naturally found in various plants, including wheat, onions, asparagus, and bananas. This compound is known for its prebiotic properties, which means it can stimulate the growth of beneficial bacteria in the gut .
Applications De Recherche Scientifique
1-Kestose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Prebiotic Research: This compound is extensively studied for its prebiotic effects, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Faecalibacterium prausnitzii.
Functional Foods: It is used as an ingredient in functional foods to enhance gut health and improve digestion.
Medical Research: Studies have shown that this compound can induce the expression of antioxidative enzymes like glutathione-S-transferase in the liver, suggesting potential health benefits.
Industrial Applications: This compound is utilized in the production of low-calorie sweeteners and dietary supplements due to its beneficial properties.
Mécanisme D'action
Target of Action
1-Kestose, a type of fructooligosaccharide, primarily targets beneficial intestinal commensals such as Bifidobacteria and Faecalibacterium prausnitzii . These bacteria play crucial roles in maintaining gut health, producing short-chain fatty acids, and exerting anti-inflammatory effects .
Mode of Action
This compound acts as a prebiotic, providing nourishment for these beneficial bacteria. It is efficiently utilized by these bacteria, promoting their growth and activity . The interaction of this compound with these bacteria results in changes to the gut microbiome, enhancing the population of beneficial bacteria .
Pharmacokinetics
It is also known that this compound is well-tolerated .
Result of Action
The action of this compound results in the stimulation and growth of beneficial gut bacteria like Bifidobacteria and Faecalibacterium prausnitzii . This can lead to improved gut health and potential anti-inflammatory effects . In the context of skin cells, this compound has been shown to reduce UVB-generated reactive oxygen species (ROS) accumulation, suppress UVB radiation-induced MMPs expressions, and increase Type 1 procollagen gene expression levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut environment, including the existing microbiome composition, can impact the efficacy of this compound as a prebiotic . Furthermore, dietary factors, such as the consumption of foods containing this compound, can also influence its action .
Analyse Biochimique
Biochemical Properties
1-Kestose plays a significant role in biochemical reactions. It is synthesized from sucrose by the enzyme sucrose-sucrose fructosyl transferase . This enzyme connects a fructose residue to a second sucrose molecule, producing a this compound molecule . The enzyme fructan-fructan 1-fructosyl transferase then combines fructose residue from trisaccharides, synthesizing a longer this compound chain .
Cellular Effects
This compound has been found to have a significant prebiotic effect on Faecalibacterium prausnitzii in the gut of humans . This bacterium is a butyrate producer with a significant anti-inflammatory effect and is expected to be useful as a next-generation probiotic . This compound also stimulates the enrichment of Bifidobacterium and Lactobacillus spp., which are classified as beneficial intestinal commensals .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to interact with the β-fructofuranosidase enzyme from the honeybee gut bacterium Frischella perrara . This enzyme has been shown to have a lower hydrolytic activity for trisaccharide GF2 (this compound) compared to disaccharide sucrose and tetrasaccharide GF3 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a significant prebiotic effect on F. prausnitzii in the gut of humans . This suggests that this compound has impressive potential as a new prebiotic targeting F. prausnitzii, a next-generation probiotic strain, as well as bifidobacteria .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on mice, it was found that supplementation with this compound suppressed the development of diabetes in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, possibly through improved glucose tolerance .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from sucrose by the enzyme sucrose-sucrose fructosyl transferase . This enzyme connects a fructose residue to a second sucrose molecule, producing a this compound molecule . The enzyme fructan-fructan 1-fructosyl transferase then combines fructose residue from trisaccharides, synthesizing a longer this compound chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Kestose can be synthesized through enzymatic reactions involving fructosyltransferases. These enzymes catalyze the transfer of fructose units from sucrose to other sugar molecules. The primary enzyme used in this process is β-fructofuranosidase, which facilitates the formation of this compound from sucrose .
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial enzymes. For example, Aspergillus japonicus β-fructofuranosidase can be employed to produce this compound from cane sugar molasses. This process involves mixing cane sugar molasses with water and incubating it with the enzyme at specific conditions (e.g., 40°C for 24 hours) to achieve high yields of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Kestose undergoes various chemical reactions, including hydrolysis and enzymatic transformations. It is relatively stable under normal conditions but can be hydrolyzed by specific enzymes to yield simpler sugars.
Common Reagents and Conditions
Hydrolysis: Enzymes such as β-fructofuranosidase can hydrolyze this compound into glucose and fructose.
Enzymatic Transformation: Fructosyltransferases can further elongate the fructose chain in this compound, leading to the formation of longer fructooligosaccharides like nystose.
Major Products Formed
Hydrolysis: Glucose and fructose.
Enzymatic Transformation: Longer fructooligosaccharides such as nystose and fructofuranosylnystose.
Comparaison Avec Des Composés Similaires
1-Kestose is part of a group of fructooligosaccharides that includes other compounds such as nystose and fructofuranosylnystose. Compared to these similar compounds, this compound is the smallest and simplest, making it more readily utilized by certain beneficial bacteria . Here are some similar compounds:
Nystose: A tetrasaccharide composed of one glucose and three fructose units.
Fructofuranosylnystose: A pentasaccharide with one glucose and four fructose units.
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
This compound’s simplicity and high prebiotic activity make it unique among these compounds, particularly in its ability to selectively stimulate beneficial gut bacteria .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWYEUIPHLMNNF-OESPXIITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Kestose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
470-69-9, 12505-31-6 | |
| Record name | 1-Kestose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Kestose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-D-Fructosylsucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-KESTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Kestose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



